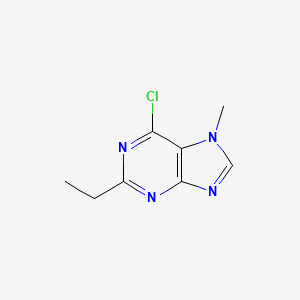

6-Chloro-2-ethyl-7-methyl-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

6-chloro-2-ethyl-7-methylpurine |

InChI |

InChI=1S/C8H9ClN4/c1-3-5-11-7(9)6-8(12-5)10-4-13(6)2/h4H,3H2,1-2H3 |

InChI Key |

BIYGCNQTIDQSDG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C(=N1)Cl)N(C=N2)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 2 Ethyl 7 Methyl 7h Purine and Analogues

Nucleophilic Aromatic Substitution Reactions at C6 and C2 Positions

The purine (B94841) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2, C6, and C8 positions. The presence of a halogen, such as the chloro group at the C6 position of 6-Chloro-2-ethyl-7-methyl-7H-purine, renders this site highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com This reaction is a cornerstone of purine chemistry, allowing for the introduction of a wide array of functional groups.

The general mechanism for SNAr reactions on the purine core involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, chloride). wikipedia.org The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups on the purine ring, which help to stabilize the negative charge of the intermediate. byjus.commasterorganicchemistry.com

In the context of 6-chloropurines, the C6 position is the primary site for nucleophilic attack. A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloro group. For instance, the reaction with amines leads to the formation of substituted adenines, while reaction with thiols yields 6-thiopurines.

The reactivity of the C2 position towards nucleophilic substitution is generally lower than that of the C6 position. However, in di-substituted purines, such as 2,6-dichloropurines, sequential substitution is possible, often requiring harsher reaction conditions for the second displacement at the C2 position. The ethyl group at the C2 position in the title compound is not a leaving group and therefore does not directly participate in nucleophilic substitution.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 6-Chloropurines

| Starting Material | Nucleophile | Product | Position of Substitution |

| 6-Chloropurine (B14466) | Ammonia (NH₃) | Adenine | C6 |

| 6-Chloropurine | Sodium hydrosulfide (B80085) (NaSH) | 6-Mercaptopurine (B1684380) | C6 |

| 2,6-Dichloropurine | Ammonia (NH₃), then Sodium hydrosulfide (NaSH) | 2-Chloro-6-mercaptopurine | C6 |

| 2,6-Dichloropurine | Sodium hydrosulfide (NaSH), then Ammonia (NH₃) | 2-Amino-6-mercaptopurine | C2 and C6 |

Electrophilic Substitution Reactions on the Purine Core

While the purine ring is generally electron-deficient, electrophilic substitution reactions can occur, albeit less readily than in electron-rich aromatic systems. researchgate.net The presence of activating groups, such as amino or oxo substituents, can facilitate these reactions. youtube.com The most common site for electrophilic attack on the purine core is the C8 position.

For unsubstituted purines, electrophilic substitution is challenging due to the deactivating nature of the nitrogen atoms. researchgate.net However, in the presence of activating substituents, reactions such as nitration and halogenation can proceed at the C8 position. youtube.com For example, 6-aminopurine (adenine) can be nitrated at the C8 position to yield 8-nitro-adenine. youtube.com

Tautomeric Considerations and Their Influence on Chemical Reactivity (e.g., 7H-Purine Tautomerism)

Tautomerism, the phenomenon of constitutional isomers that readily interconvert, plays a crucial role in the chemistry and biology of purines. ias.ac.in Purine itself can exist in several tautomeric forms, with the most common being the 7H- and 9H-tautomers, where the hydrogen atom is located on the N7 or N9 nitrogen of the imidazole (B134444) ring, respectively. wikipedia.org For the parent purine, the 7H- and 9H-tautomers predominate in polar solvents. wikipedia.org

In the specific case of this compound, the presence of the methyl group on the N7 nitrogen "locks" the molecule in the 7H tautomeric form. This has significant implications for its reactivity. The fixed tautomeric state removes the ambiguity of reaction pathways that could arise from a tautomeric equilibrium.

Oxidation and Reduction Chemistry of the Purine Ring System

The purine ring system can undergo both oxidation and reduction reactions, which are fundamental to many biological processes. The susceptibility of the purine ring to oxidation is an important aspect of its chemistry, with guanine (B1146940) being the most easily oxidized of the common purine bases. nih.gov One-electron oxidation of purine bases can lead to the formation of radical cations, which can then undergo further reactions such as hydration. nih.govnih.gov A common oxidation product of guanine is 8-oxo-7,8-dihydroguanine. nih.gov

The oxidation of purines can be achieved using various oxidizing agents. For instance, hydrogen peroxide in the presence of acetic acid can lead to the formation of N-oxides. youtube.com The specific site of oxidation can depend on the substituents present on the purine ring.

Reduction of the purine ring is also possible. Electrochemical reduction can lead to the formation of dihydro and tetrahydro derivatives. youtube.com For instance, the reduction can initially occur at the C1-C6 double bond, followed by reduction of another double bond in the ring. youtube.com

For this compound, the presence of the electron-withdrawing chloro group would likely make the purine ring more susceptible to reduction and less susceptible to oxidation compared to an unsubstituted purine. The specific products of oxidation or reduction would depend on the reaction conditions and the reagents used.

Table 2: Common Oxidation and Reduction Reactions of Purines

| Reaction Type | Reagent | Typical Product(s) |

| Oxidation | Hydrogen Peroxide / Acetic Acid | N-oxide derivatives youtube.com |

| Oxidation | One-electron oxidants (e.g., SO₄⁻) | Radical cations, 8-oxo derivatives nih.gov |

| Reduction | Electrochemical methods | Dihydro and tetrahydro derivatives youtube.com |

Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Ethyl 7 Methyl 7h Purine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules like 6-Chloro-2-ethyl-7-methyl-7H-purine. These methods provide insights into the fundamental aspects of a molecule's behavior at the atomic level.

DFT calculations allow for the detailed modeling of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting a molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The distribution of electron density, also calculable by DFT, reveals the electron-rich and electron-deficient regions of a molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. For purine (B94841) derivatives, the substitution pattern significantly influences the electronic landscape of the purine core.

In the case of this compound, the chlorine atom at the C6 position is expected to be an electron-withdrawing group, influencing the electron density of the pyrimidine (B1678525) ring. The ethyl group at C2 and the methyl group at N7, being electron-donating, would in turn affect the electronic properties of both the pyrimidine and imidazole (B134444) rings.

Basic computed properties for a closely related compound, 6-chloro-7-methylpurine, are available from databases like PubChem and provide a starting point for understanding the physicochemical characteristics of such molecules.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H5ClN4 | PubChem |

| Molecular Weight | 168.58 g/mol | PubChem |

| XLogP3-AA | 1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For 6-chloropurines, a common reaction is nucleophilic substitution at the C6 position. Theoretical studies can model the energy profile of such reactions, comparing different nucleophiles and reaction conditions. By calculating the activation energies for various pathways, chemists can predict the most likely products and optimize reaction conditions. For instance, the direct arylation of 6-chloropurines with activated aromatics has been shown to be promoted by Lewis acids like anhydrous AlCl₃. nih.gov Theoretical models can help in understanding the role of the catalyst in facilitating the reaction.

The alkylation of the purine ring itself is another area where computational chemistry provides valuable insights. The methylation of 6-bromopurine (B104554), for example, can lead to a mixture of N7 and N9 isomers. researchgate.netnih.gov Computational studies can predict the relative stability of these isomers and the activation barriers for their formation, guiding synthetic strategies to favor the desired product. The regioselectivity of N-alkylation is often dependent on the solvent and the nature of the alkylating agent, factors that can be modeled computationally.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

MD simulations are particularly powerful in studying how a ligand binds to a protein target. For purine analogs that act as enzyme inhibitors or receptor ligands, MD can simulate the binding process, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the stability of the ligand-protein complex. For example, MD simulations have been used to gain atomistic insights into the incorporation of N7-platinated guanine (B1146940) derivatives into DNA polymerase, revealing the dynamic behavior of the modified nucleotide within the enzyme's active site. mdpi.com Such studies are crucial for understanding the mechanism of action of purine-based drugs.

| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Force Field | AMBER (e.g., FF14SB for protein, FF99bsc0 for DNA) | mdpi.com |

| Simulation Time | Nanoseconds to Microseconds (e.g., 200 ns) | mdpi.com |

| Software | AMBER, GROMACS, NAMD | mdpi.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Purine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For purine scaffolds, QSAR models can be developed to predict the inhibitory activity against a specific enzyme or the affinity for a receptor based on various molecular descriptors.

These descriptors can be derived from the 2D or 3D structure of the molecules and can represent electronic, steric, hydrophobic, and topological properties. For instance, a QSAR study on 6-oxopurine derivatives against herpes simplex virus thymidine (B127349) kinase used descriptors to build statistically significant models for predicting biological activity. mdpi.com While no specific QSAR study on this compound is available, the principles can be applied to a series of analogs. By synthesizing and testing a library of related compounds, a QSAR model could be developed to guide the design of more potent derivatives.

A study on 6-substituted purine derivatives as selective positive inotropes, while not a computational study, provides the kind of structure-activity relationship (SAR) data that forms the basis for QSAR modeling. nih.gov It was found that thioether-linked derivatives were superior and that electron-withdrawing groups on a benzhydryl moiety increased potency.

In Silico Approaches for Virtual Screening and Rational Design of Purine Analogues

In silico methods, including virtual screening and rational drug design, are essential components of modern drug discovery. These approaches leverage computational power to identify promising lead compounds from large chemical libraries and to design novel molecules with desired biological activities.

Virtual screening can be ligand-based or structure-based. Ligand-based methods use the information from known active compounds to search for new molecules with similar properties. Structure-based virtual screening, or docking, involves computationally placing candidate molecules into the binding site of a target protein to predict their binding affinity and orientation.

Rational design of purine analogues often involves modifying the purine scaffold at various positions to optimize interactions with a biological target. For example, the synthesis of 7-modified 6-methyl tubercidin (B1682034) derivatives, including 7-chloro and 7-ethyl analogues, was guided by the need for broad-spectrum antikinetoplastid agents. nih.gov Computational modeling could be used to rationalize the observed activities of these compounds and to propose new modifications. The development of N7-regioselective alkylation methods for 6-substituted purines is crucial for creating libraries of compounds for such studies. nih.gov

Mechanistic Research on Biological Interactions of 6 Chloro 2 Ethyl 7 Methyl 7h Purine Derivatives

Investigations into Enzyme-Ligand Binding and Inhibition Mechanisms

Derivatives of 6-Chloro-2-ethyl-7-methyl-7H-purine have been the subject of intense investigation for their potential to inhibit various enzymes crucial for cellular function and disease progression.

Phosphodiesterases (PDEs): While specific studies on this compound and PDE inhibition are not prevalent in the provided results, the broader class of purine (B94841) derivatives is known to target these enzymes. PDEs are critical for regulating intracellular signaling pathways, and their inhibition can have therapeutic effects in a range of disorders.

DprE1: Research has identified 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as potent inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1). nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it a key target for antitubercular drugs. nih.gov The mechanism of action involves the disruption of arabinan (B1173331) synthesis, a vital component of the cell wall. nih.gov

Butyrylcholinesterase (BChE): Although direct inhibition of BChE by this compound is not explicitly detailed, the exploration of purine analogues against cholinesterases is an active area of research, particularly for neurodegenerative diseases.

Other Enzymes: Purine-based compounds have shown affinity for microtubule-severing enzymes like katanin. nih.gov By targeting the ATP-binding site, these inhibitors can disrupt microtubule dynamics, which is a promising strategy for cancer therapy. nih.gov

Elucidation of Molecular Pathways Affected by Purine Analogues in Cellular Systems

The structural similarity of purine analogues to natural purines allows them to interfere with fundamental cellular processes, most notably purine metabolism.

Purine Metabolism: Purine metabolism involves both de novo synthesis and salvage pathways to maintain a balanced pool of purine nucleotides for DNA and RNA synthesis. wikipedia.orgnumberanalytics.com Purine analogues can disrupt this balance. For instance, some analogues act as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. wikipedia.org This inhibition can selectively affect rapidly proliferating cells, such as lymphocytes, which rely heavily on this pathway. wikipedia.org Depletion of the purine pool has been shown to trigger an increase in metabolic flux through the de novo serine synthesis pathway. nih.gov

Mechanistic Studies of Cell Cycle Perturbation and Apoptosis Induction by Substituted Purines

Substituted purines can exert profound effects on the cell cycle and induce programmed cell death (apoptosis), making them valuable candidates for anticancer agents.

Cell Cycle Perturbation: The progression of the cell cycle is tightly regulated and requires an increased synthesis of purine nucleotides, particularly during the S phase for DNA replication. researchgate.net Purine analogues can interfere with this process. By inhibiting enzymes involved in nucleotide synthesis, these compounds can lead to cell cycle arrest. Some studies have shown that direct perturbation of the cell cycle can uncouple the normal relationship between cell cycle exit and cellular differentiation. nih.gov

Apoptosis Induction: Many purine analogues induce apoptosis as their ultimate cytotoxic mechanism. nih.gov For example, certain 6-chloro-purine derivatives have been shown to induce apoptosis in cancer cells, potentially through the intrinsic pathway. nih.gov This process is often a consequence of the cellular stress caused by the disruption of DNA synthesis and repair. nih.gov

Exploration of Specific Signaling Pathway Modulations

The ability of purine derivatives to modulate specific signaling pathways, particularly those involving kinases, is a key area of their therapeutic potential.

Kinase Inhibition (e.g., EGFR/HER2): Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Purine-based derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov Overexpression of these receptors is common in various cancers. nih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing downstream signaling that promotes cell proliferation and survival. nih.govnih.gov Some purine-based compounds have demonstrated potent EGFR inhibitory activity with IC50 values comparable to established drugs. nih.gov

Research into Interactions with Transport Proteins

The efficacy of many drugs is limited by their efflux from target cells, a process often mediated by transport proteins like those involved in multidrug resistance.

Multidrug Resistance-Associated Proteins (MRPs): A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. nih.gov Research has shown that some purine analogues can modulate the activity of these transporters. nih.gov By inhibiting the efflux pump, these compounds can increase the intracellular concentration of cytotoxic agents, thereby restoring sensitivity to treatment. nih.gov

General Mechanisms of Nucleic Acid Interaction and DNA Synthesis Inhibition by Purine Nucleoside Analogues

Purine nucleoside analogues, once inside the cell, are often phosphorylated to their active triphosphate forms. These active metabolites can then interfere with nucleic acid synthesis through several mechanisms.

Nucleic Acid Interaction: Unnatural nucleosides can be incorporated into DNA and RNA, leading to altered nucleic acid structures and functions. nih.gov These analogues can disrupt the normal Watson-Crick base pairing and stacking interactions that are crucial for the stability of the DNA double helix. nih.gov

Advanced Academic and Research Applications of 6 Chloro 2 Ethyl 7 Methyl 7h Purine Derivatives

Utility as Precursors in Radiopharmaceutical Development (e.g., PET Tracers)

The development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET), relies on the ability to incorporate a positron-emitting radionuclide into a biologically active molecule. The 6-chloro-purine core is an attractive scaffold for such applications. The chlorine atom at the 6-position is a synthetically versatile handle that can be readily displaced by various nucleophiles, including those containing a radiolabel.

While direct studies on 6-Chloro-2-ethyl-7-methyl-7H-purine as a PET tracer precursor are not extensively documented, the broader class of 6-chloropurines serves as a valuable proxy. The general strategy involves the synthesis of a non-radioactive standard, followed by a late-stage radiolabeling step. For instance, a precursor molecule like this compound could be reacted with a fluoride (B91410) source, such as [¹⁸F]fluoride, to introduce the positron-emitting isotope ¹⁸F. The ethyl group at the C2 position and the methyl group at the N7 position can modulate the molecule's lipophilicity and binding affinity to specific biological targets, which are critical parameters for successful PET imaging agents.

The design of such tracers often targets specific enzymes or receptors that are overexpressed in disease states. The purine (B94841) core, being a mimic of endogenous nucleosides, can be directed towards various components of nucleic acid metabolism or purinergic signaling pathways.

| Parameter | Significance in PET Tracer Development |

| 6-Chloro Group | Serves as a reactive site for the introduction of positron-emitting radionuclides (e.g., ¹⁸F). |

| 2-Ethyl Group | Modulates lipophilicity and can influence target binding affinity and selectivity. |

| 7-Methyl Group | Affects the electronic properties of the purine ring and can prevent N9-glycosylation, directing the molecule towards other metabolic pathways or binding sites. |

Application as Molecular Probes for Biochemical Pathway Elucidation

Molecular probes are essential tools for dissecting complex biochemical pathways. Derivatives of this compound can be functionalized to serve as such probes. By attaching fluorescent tags, biotin, or other reporter groups through the reactive 6-chloro position, researchers can create molecules that specifically interact with target proteins or enzymes within a cell.

The 7-methylpurine structure is of particular interest as it can mimic aspects of naturally occurring methylated nucleosides, which play crucial roles in gene expression and RNA metabolism. Probes derived from this compound could be used to study the activity of methyltransferases, demethylases, or other enzymes involved in nucleic acid modification.

Furthermore, the introduction of photoreactive groups could allow for photoaffinity labeling experiments, where the probe is covalently cross-linked to its binding partner upon UV irradiation. This enables the identification and characterization of previously unknown protein-metabolite interactions. The specific substitution pattern of this compound provides a unique chemical space to explore for the development of highly selective and potent molecular probes.

Role as Versatile Building Blocks in Medicinal Chemistry and Agrochemical Synthesis

The utility of 6-chloropurines as versatile building blocks is well-established in both medicinal and agrochemical research. innospk.com The chlorine atom at the C6 position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, allowing for the rapid generation of diverse compound libraries. nih.govnih.gov This synthetic tractability makes this compound an excellent starting material for structure-activity relationship (SAR) studies.

In medicinal chemistry, the purine core is a privileged scaffold found in numerous approved drugs and clinical candidates. By modifying the 6-position of this compound, medicinal chemists can synthesize analogues with potential applications as kinase inhibitors, antivirals, or anticancer agents. nih.govresearchgate.net For example, reaction with various amines can lead to the formation of substituted adenines, a class of compounds known to interact with a multitude of biological targets.

| Reaction Type | Reagent | Product Class | Potential Application |

| Nucleophilic Aromatic Substitution | Amines | 6-amino-purines (substituted adenines) | Medicinal Chemistry (e.g., kinase inhibitors) |

| Nucleophilic Aromatic Substitution | Thiols | 6-thio-purines | Medicinal Chemistry (e.g., immunosuppressants) |

| Nucleophilic Aromatic Substitution | Alcohols/Phenols | 6-alkoxy/aryloxy-purines | Agrochemicals, Medicinal Chemistry |

| Suzuki Coupling | Boronic acids/esters | 6-aryl/heteroaryl-purines | Medicinal Chemistry |

| Sonogashira Coupling | Terminal alkynes | 6-alkynyl-purines | Molecular Probes, Medicinal Chemistry |

Design and Synthesis of Advanced Purine Analogues for Targeted Research

The specific structure of this compound makes it an ideal starting point for the rational design and synthesis of advanced purine analogues for targeted research. The N7-methylation directs further substitutions and reactions, offering a degree of regiochemical control that is highly valuable in complex synthetic sequences. nih.gov

For instance, the development of nucleoside analogues with modified sugar moieties is a key area of research in antiviral and anticancer therapies. nih.gov While this compound itself is a nucleobase analogue, it can be chemically elaborated to explore non-natural purine structures. The presence of the 2-ethyl group can be exploited to probe the binding pockets of target enzymes that have space to accommodate substituents larger than the typical hydrogen or amino group found in natural purines.

Research into 7-substituted-6-methyl-7-deazapurine ribonucleosides has identified analogues with potent activity against various kinetoplastid parasites. nih.gov This highlights the importance of substitution at the 7-position and the potential for discovering novel therapeutic agents by exploring the chemical space around the purine core. The synthesis of derivatives of this compound can contribute to this field by providing new compounds for biological screening. The synthesis often involves multi-step sequences, starting from commercially available purines and introducing the desired modifications in a controlled manner. nih.gov

Conclusion and Future Research Perspectives

Synthesis of Key Research Discoveries and Methodological Advancements

Currently, there is a notable absence of dedicated research articles or patents focusing specifically on 6-Chloro-2-ethyl-7-methyl-7H-purine in publicly accessible scientific databases. The compound is listed by some chemical suppliers, providing its CAS number (1707571-15-0) and molecular formula (C8H9ClN4). wolfram.comnih.gov This suggests that while the compound has been synthesized, it has not been the subject of extensive published research.

However, the synthesis of this molecule can be plausibly approached through established methodologies for the modification of the purine (B94841) core. A potential synthetic route could commence with a commercially available precursor such as 2-amino-6-chloropurine (B14584). researchgate.netpatsnap.com The synthesis would likely involve a two-step process: C2-ethylation followed by N7-methylation.

The introduction of an ethyl group at the C2 position of a purine ring can be challenging. One possible strategy involves the conversion of the 2-amino group to a leaving group, followed by a cross-coupling reaction. Alternatively, a Sandmeyer-type reaction could potentially be employed to introduce a cyano group at the C2 position, which could then be converted to an ethyl group through a series of reactions.

The subsequent N7-methylation of the 2-ethyl-6-chloropurine intermediate would need to be regioselective. Direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product due to thermodynamic stability. nih.govacs.org However, methods for achieving regioselective N7-alkylation have been developed. These often involve the use of specific solvents or protecting group strategies to direct the alkylating agent to the desired nitrogen atom. For instance, methylation of 6-bromopurine (B104554) with [¹¹C]CH3I in less polar solvents like tetrahydrofuran (B95107) (THF) has been shown to improve the selectivity for the N7 isomer. researchgate.net

Identification of Promising Avenues for Future Academic Inquiry into this compound Chemistry

The current lack of detailed information on this compound presents a fertile ground for future research. Key areas for investigation include:

Development of an Optimized and Characterized Synthetic Route: A primary focus should be the development and full characterization of a reliable and scalable synthesis for this compound. This would involve exploring different starting materials and reaction conditions to achieve high yields and regioselectivity.

Comprehensive Spectroscopic and Structural Analysis: Detailed spectroscopic analysis, including 1D and 2D NMR, IR, and mass spectrometry, is essential to unequivocally confirm the structure and provide a reference for future studies. X-ray crystallography would provide definitive proof of the substitution pattern.

Exploration of Chemical Reactivity: The reactivity of the C6-chloro substituent is of particular interest. It is a versatile handle for introducing a wide range of functional groups through nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.netbyu.edursc.org Investigating the reaction of this compound with various nucleophiles (e.g., amines, thiols, alcohols) would open up a vast chemical space for the synthesis of novel purine derivatives.

Investigation of Biological Activity: Given that many substituted purines exhibit significant biological activity, nih.govnih.govresearchgate.net screening this compound and its derivatives for various biological targets is a promising avenue. Potential areas of interest include kinase inhibition, antiviral activity, and anticancer effects. The presence of the N7-methyl group is particularly noteworthy, as N7-methylation of the viral RNA cap is a crucial process for some viruses to evade the host's innate immune system. nih.gov

Addressing Contemporary Challenges in the Research and Development of Purine-Based Chemical Entities

The development of purine-based chemical entities faces several ongoing challenges:

Regioselectivity in Synthesis: As highlighted in the proposed synthesis of this compound, achieving regioselective substitution on the purine ring remains a significant hurdle. The development of novel catalysts and synthetic methodologies that provide precise control over the position of functionalization is a key area of research.

Solubility and Bioavailability: Many purine derivatives suffer from poor aqueous solubility, which can limit their therapeutic potential. Strategies to improve the physicochemical properties of these compounds, such as the introduction of polar functional groups or the use of prodrug approaches, are crucial.

Target Specificity and Off-Target Effects: Due to the ubiquitous nature of purine-recognizing proteins in the body, achieving high target specificity and minimizing off-target effects is a major challenge in the development of purine-based drugs. Detailed structure-activity relationship (SAR) studies and computational modeling are essential tools to design more selective compounds.

Drug Resistance: As with many therapeutic agents, the development of drug resistance is a concern for purine-based drugs. Understanding the mechanisms of resistance and developing strategies to overcome them, such as combination therapies or the design of novel analogs that are less susceptible to resistance mechanisms, is an ongoing effort.

Table of Predicted Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-8 | 8.5 - 8.8 | Singlet | 1H |

| N7-CH₃ | 4.0 - 4.3 | Singlet | 3H |

| C2-CH₂CH₃ | 2.8 - 3.1 | Quartet | 2H |

| C2-CH₂CH₃ | 1.3 - 1.5 | Triplet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-6 | 150 - 153 |

| C-2 | 158 - 161 |

| C-4 | 152 - 155 |

| C-8 | 145 - 148 |

| C-5 | 130 - 133 |

| N7-CH₃ | 35 - 38 |

| C2-CH₂CH₃ | 25 - 28 |

| C2-CH₂CH₃ | 12 - 14 |

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-ethyl-7-methyl-7H-purine?

A multi-step approach is typically employed, starting with 7-methylpurine derivatives. Chlorination at the 6-position can be achieved using POCl₃ in the presence of a catalyst like N,N-dimethylaniline. Ethyl and methyl groups at the 2- and 7-positions are introduced via nucleophilic substitution or alkylation reactions under controlled conditions (e.g., using alkyl halides and bases such as K₂CO₃). Purification via column chromatography or recrystallization ensures product homogeneity .

Q. How can spectroscopic techniques characterize this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the 7-methyl group appears as a singlet (~δ 3.5 ppm), while the ethyl group shows splitting patterns in the δ 1.0–1.5 (triplet) and δ 4.0–4.5 (quartet) regions.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula.

- IR : Absorbances near 680–720 cm⁻¹ indicate C-Cl stretching, while carbonyl or amine stretches (if present) appear at 1650–1750 cm⁻¹ .

Q. What solvents and conditions are optimal for solubility and storage?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CHCl₃). Storage at –20°C under inert gas (N₂/Ar) minimizes hydrolysis of the chloro-substituent. Stability assays under varying pH (e.g., 4–9) and temperature (25–60°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

Systematic meta-analysis of experimental conditions is critical:

- Compare assay types (e.g., enzyme inhibition vs. cell viability), concentrations, and controls.

- Validate purity via HPLC and quantify batch-to-batch variability.

- Replicate studies in multiple cell lines or organisms to identify context-dependent effects. Contradictions may arise from off-target interactions or metabolite interference .

Q. What experimental designs are suitable for studying hydrolytic stability?

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–80°C) and monitor degradation via LC-MS.

- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants (k) and activation energy (Eₐ) via the Arrhenius equation.

- Isotope Labeling : Introduce deuterium at labile positions (e.g., methyl groups) to trace degradation pathways .

Q. How to investigate reaction mechanisms involving this compound?

- Isotopic Tracing : Use ¹⁸O or ¹³C labels to track substituent migration during reactions.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and intermediates. Pair with experimental kinetics (e.g., Eyring plots) to validate mechanisms .

Q. What strategies address discrepancies in crystallographic data?

- Refinement Tools : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy.

- Packing Analysis : Mercury CSD’s void visualization identifies solvent pockets or disorder.

- Cross-Validation : Compare with powder XRD to rule out polymorphism .

Q. How do substituents (ethyl, methyl, chloro) influence reactivity?

- Electron-Withdrawing Effects : The chloro group directs electrophilic attacks to the 8-position.

- Steric Effects : Ethyl and methyl groups at 2- and 7-positions hinder nucleophilic substitution.

- Comparative Studies : Synthesize analogs (e.g., 6-fluoro or 6-bromo derivatives) to isolate electronic vs. steric contributions .

Q. What computational approaches model intermolecular interactions?

Q. How to optimize regioselectivity in derivatization reactions?

- Protecting Groups : Temporarily block reactive sites (e.g., chloro with trimethylsilyl).

- Catalytic Systems : Use Pd-mediated cross-coupling for selective functionalization.

- Solvent Screening : Polar solvents (e.g., acetonitrile) favor SN2 mechanisms, while non-polar solvents (toluene) may stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.